Isotopic Purity and Structural Identity
N-Acetyl Sulfadiazine-d4 is designed with four deuterium atoms on the phenyl ring, achieving an isotopic purity of >99 atom % D, which is a critical parameter for minimizing isotopic interference and ensuring a linear and accurate calibration curve . In contrast, the unlabeled analyte, N-Acetyl sulfadiazine (CAS 127-74-2), has a molecular weight of 292.31 g/mol, creating a mass difference of +4 Da for the deuterated internal standard . This mass shift is sufficient to avoid significant spectral overlap with the analyte's natural M+1 or M+2 isotopic peaks, a common pitfall with single or double deuteration.
| Evidence Dimension | Mass Difference vs. Unlabeled Analyte |
|---|---|
| Target Compound Data | +4 Da (296.34 g/mol) |
| Comparator Or Baseline | 0 Da for N-Acetyl sulfadiazine (292.31 g/mol) |
| Quantified Difference | +4 Da |
| Conditions | Mass Spectrometry |
Why This Matters
This ensures minimal spectral crosstalk between the internal standard and the analyte, which is a fundamental requirement for achieving the precision (<5% CV) and accuracy (90-110% recovery) mandated in bioanalytical method validation.
